![molecular formula C11H13Cl2NO4S B2638838 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid CAS No. 1008396-63-1](/img/structure/B2638838.png)
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
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Description
“2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid” is a chemical compound with the CAS Number: 1009233-17-3 . It has a molecular weight of 328.17 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is N-[(3,4-dichlorophenyl)sulfonyl]threonine . The InChI code is 1S/C10H11Cl2NO5S/c1-5(14)9(10(15)16)13-19(17,18)6-2-3-7(11)8(12)4-6/h2-5,9,13-14H,1H3,(H,15,16) .Scientific Research Applications
1. Renin Inhibition and Angiotensinogen Analogues
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is utilized in the synthesis of renin inhibitory peptides. Studies have shown that angiotensinogen analogues containing similar dipeptide isosteres at their scissile sites are potent inhibitors of human plasma renin. This suggests its potential application in managing conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).
2. Aroma Compound Analysis in Fermented Foods
This compound has been implicated in the Ehrlich pathway, a metabolic route involved in converting amino acids to alcohols, aldehydes, and acids in fermented foods. Its derivatives, such as 2-methylbutanoic acid, are examined for their roles in the aroma profiles of various fermented products (Matheis et al., 2016).
3. Flavor Development in Red Meat
The related compounds, including 2-methylbutanoic acid, are identified in the development of species-related red meat flavors. These compounds contribute to the distinctive flavors of beef, pork, goat, and lamb, highlighting the importance of branched-chain fatty acids in flavor science (Kim et al., 1993).
4. Wine and Alcoholic Beverage Aroma Precursors
In the context of wine and other alcoholic beverages, derivatives of 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, such as hydroxy acids, are crucial for understanding the sensory effects and aroma compounds present in these beverages. Their quantitation and analysis offer insights into the flavor profiles of different alcoholic products (Gracia-Moreno et al., 2015).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWLKXMPXEGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid |
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